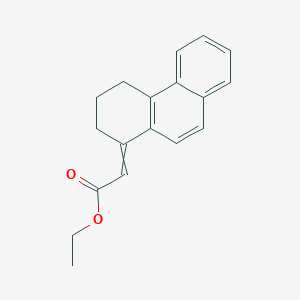
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate is an organic compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydrophenanthrene-1(2H)-one, which serves as the key intermediate.
Formation of the Ylidene Group: The intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ylidene group.
Esterification: The final step involves the esterification of the ylidene intermediate with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of 3,4-dihydrophenanthrene-1(2H)-one are synthesized using optimized reaction conditions.
Efficient Catalysis: The Wittig reaction and esterification steps are carried out using efficient catalysts to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ylidene group to an alkane or alcohol.
Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenanthrene-1,2-dione or phenanthrene-1-carboxylic acid.
Reduction: Formation of ethyl (3,4-dihydrophenanthren-1-yl)acetate or corresponding alcohols.
Substitution: Formation of halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate can be compared with other phenanthrene derivatives, such as:
3,4-Dihydro-2H-phenanthren-1-one: A key intermediate in the synthesis of this compound, with similar structural features but different functional groups.
Phenanthrene-1-carboxylic acid: A carboxylic acid derivative with distinct chemical properties and applications.
Phenanthrene-1,2-dione:
Properties
CAS No. |
112467-95-5 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
ethyl 2-(3,4-dihydro-2H-phenanthren-1-ylidene)acetate |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)12-14-7-5-9-17-15-8-4-3-6-13(15)10-11-16(14)17/h3-4,6,8,10-12H,2,5,7,9H2,1H3 |
InChI Key |
ABWLEVNKHPCTLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCCC2=C1C=CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















